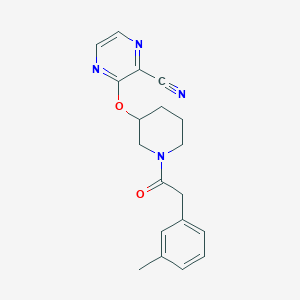

![molecular formula C12H10N2O3 B2854579 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide CAS No. 866151-33-9](/img/structure/B2854579.png)

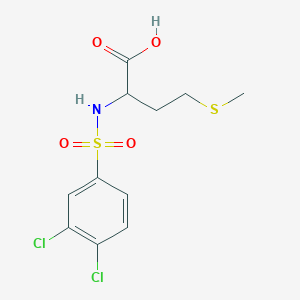

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antiemetic Properties and Serotonin Receptor Antagonism

Research has identified compounds with structures similar to "4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide" as potent and selective serotonin (5-HT3) receptor antagonists, showcasing their potential in preventing emesis (vomiting) induced by chemotherapy or radiation therapy. For instance, a study on the antiemetic profile of Y-25130, a structurally related compound, demonstrated its effectiveness against emesis induced by cytotoxic drugs or total body radiation in animal models, indicating its potential as an effective antiemetic drug in anticancer therapy (Fukuda et al., 1991).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of derivatives reveal insights into structure-activity relationships, particularly regarding their serotonin-3 (5-HT3) receptor antagonistic activity. A series of derivatives bearing 1-azabicyclo[2.2.2]oct-3-yl moiety demonstrated potent antagonistic activity, indicating the critical role of specific substituents and structural motifs in enhancing receptor affinity and therapeutic efficacy (Kawakita et al., 1992).

Ring Expansion and Chemical Synthesis Techniques

Further research emphasizes the versatility of these compounds in chemical synthesis, highlighting techniques such as ring expansion reactions and the creation of functionalized azetidines, dihydrofurans, and other complex structures. These methodologies not only expand the synthetic toolbox but also potentially open new avenues for pharmaceutical applications by generating novel derivatives with enhanced properties (Suraj & Swamy, 2022).

Molecular Assemblies and Ferroelectric Responses

Explorations into molecular assemblies and ferroelectric responses of related benzenecarboxamide derivatives reveal the compounds' potential in material sciences, showcasing their organogelation characteristics and phase transition behaviors. Such studies underscore the multifaceted applications of these compounds beyond their pharmacological uses, hinting at their role in developing new materials with specific electronic or mechanical properties (Shishido et al., 2014).

properties

IUPAC Name |

4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(14)17/h1-4,8-9H,5H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYRXOAEIOUYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2854505.png)

![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)

![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)